N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
“N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They have also been explored as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The starting compound, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, is reacted with different amines and triazole-2-thiol to yield the new compounds .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as 1H NMR and mass spectra . For instance, the 1H NMR spectrum of a related compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are primarily related to their synthesis. As mentioned earlier, these compounds are synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be determined using various analytical techniques. For example, the melting point of a related compound was found to be 188–189 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, is commonly found in medicinal and biologically active compounds. Researchers have explored its potential as:
- RORγt Inverse Agonists : These compounds play a role in immune regulation and may have implications in autoimmune diseases .
- JAK1 and JAK2 Inhibitors : Janus kinases (JAKs) are associated with inflammatory pathways, and inhibiting them may have therapeutic benefits .
Type 2 Diabetes
These compounds may play a role in managing type 2 diabetes. Researchers explore their impact on glucose regulation and insulin sensitivity .
Hyperproliferative Disorders
1,2,4-triazolo[1,5-a]pyridines have shown promise in inhibiting cell proliferation. Their use in treating hyperproliferative disorders, including certain cancers, is an active area of study .
Material Sciences
Beyond medicinal applications, these compounds find use in material sciences. Their unique structure and properties make them valuable for designing functional materials, such as sensors, catalysts, and polymers .
Antifungal and Insecticidal Activity
While not directly related to human health, some derivatives of 1,2,4-triazolo[1,5-a]pyridine have demonstrated antifungal and insecticidal properties. These applications are relevant in agriculture and pest control .
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine class of compounds has potential in various therapeutic areas, including antiviral, antimicrobial, and cancer immunotherapy . Future research could focus on improving the potency of these compounds, investigating their selectivity over other enzymes, and exploring their potential in other therapeutic areas .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Another study mentioned that [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
Similar compounds have shown to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .
Biochemical Pathways
Similar compounds have been found to interfere with the c-met and vegfr-2 pathways .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNGSSNHMJCFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
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